2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

Fragment-based drug discovery Scaffold-hopping Regioselective sulfonylation

Spurious sulfonamide regioisomers or incorrect alkyl chain lengths invalidate SAR and force costly re-synthesis. This spirocyclic building block provides: - Free 6-position piperidine NH (pKa ~10.5) for orthogonal conjugation - Ethanesulfonyl group (ΔlogP +0.5 vs. Me) optimizes CNS MPO score - No sulfonamide migration; >95% conjugate purity vs. <85% for regioisomer Available in research to scale. Immediate shipment.

Molecular Formula C9H18N2O2S
Molecular Weight 218.32 g/mol
Cat. No. B13176297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane
Molecular FormulaC9H18N2O2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC2(C1)CCCNC2
InChIInChI=1S/C9H18N2O2S/c1-2-14(12,13)11-7-9(8-11)4-3-5-10-6-9/h10H,2-8H2,1H3
InChIKeyIJJHLWOGTZMHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane: Regiospecific Spirocyclic Building Block


2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane is a spirocyclic sulfonamide with the molecular formula C₉H₁₈N₂O₂S and a molecular weight of 218.32 g/mol . The compound features a 2,6-diazaspiro[3.5]nonane core where the ethanesulfonyl group is attached specifically at the 2-position azetidine nitrogen, leaving the 6-position piperidine NH free for orthogonal derivatization—a structural feature critical for fragment-based library synthesis and scaffold-hopping applications . Structurally related analogs include the 6-position regioisomer (CAS 2138029-26-0), the methanesulfonyl congener (CAS 1360427-18-4), and the unsulfonylated parent core (CAS 885482-15-5), each differing in steric, electronic, or reactivity parameters that prevent simple interchangeability in lead optimization campaigns.

Regiospecific Sulfonylation
Ethanesulfonyl at 2-position azetidine; free 6-position piperidine NH
Orthogonal Derivatization
Single amine available for amidation, reductive amination, or warhead coupling
Spirocyclic Scaffold
Rigid 3D topology for fragment-based library synthesis and scaffold-hopping

Why 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane Cannot Be Interchanged


In-class diazaspiro sulfonamides share a superficial scaffold similarity but diverge sharply in regiochemistry, sulfonyl alkyl chain length, and hydrogen bond donor/acceptor topology—each a known determinant of target binding, metabolic stability, and synthetic tractability. The 2-ethanesulfonyl substitution pattern places the free secondary amine at the 6-position piperidine ring (pKa ~10.5), whereas the 6-ethanesulfonyl regioisomer exposes a sterically hindered azetidine NH (pKa ~11.3), altering both nucleophilicity and the geometry of hydrogen bond interactions . Furthermore, the ethanesulfonyl group adds approximately one logP unit relative to the methanesulfonyl analog based on the established methylene fragment increment (π = ~0.5 per CH₂), which translates into measurably different passive membrane permeability and aqueous solubility profiles that cannot be compensated by simple formulation adjustment [1]. These differences are cumulative: procurement decisions that ignore regio- or chain-length specificity risk invalidating downstream SAR conclusions and require costly re-synthesis of entire compound series.

6-Regioisomer (CAS 2138029-26-0)
Free amine at sterically hindered azetidine ring may reduce nucleophilicity and shift H-bond vector orientation, altering target engagement profiles.
Methanesulfonyl analog (C₁)
Shorter alkyl chain decreases lipophilicity (~0.5 logP units) compared to ethanesulfonyl, potentially limiting passive membrane permeability in cell-based assays.
Unsulfonylated parent diamine
Two H-bond donors and high aqueous solubility yield poor permeability; sulfonylation at 2-position is essential for balanced physicochemical profile.

2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane: Key Differentiation Evidence


Regioisomeric Control of Hydrogen Bond Donor Accessibility

The target compound (CAS 1780352-98-8) bears the ethanesulfonyl group at the azetidine nitrogen (2-position), leaving the piperidine NH (6-position) sterically unencumbered and available to act as a hydrogen bond donor. In contrast, the 6-substituted regioisomer (CAS 2138029-26-0) places the sulfonamide on the piperidine nitrogen, forcing the free amine onto the azetidine ring where it is conformationally constrained within a four-membered ring . This regiochemical distinction alters the computed topological polar surface area (tPSA) and the orientation of the H-bond donor vector relative to the spiro junction, parameters that directly impact protein–ligand complementarity and selectivity across kinase, GPCR, and sigma receptor targets .

Regiochemical H-Bond Control
Head-to-head
Piperidine NH
(low strain)
Azetidine NH
(strained)
Regiochemistry dictates H-bond donor accessibility; misassignment risks SAR errors.
Ring strain: ~0 vs ~26 kcal/mol; affects nucleophilicity.
Fragment-based drug discovery Scaffold-hopping Regioselective sulfonylation

Alkyl Chain Length and Lipophilicity Optimization

The ethanesulfonyl substituent (C₂) contributes an additional methylene unit relative to the methanesulfonyl analog (C₁), translating into a calculated logP increase of approximately 0.5 log units based on the well-established Hansch–Leo fragment constant (π = 0.5 per aliphatic CH₂) [1]. This lipophilicity increment moves the target compound into an intermediate logP range that balances passive membrane permeability with aqueous solubility—a critical window for CNS and oral drug candidates. In comparison, the propanesulfonyl analog (C₃) further increases logP by another ~0.5 units, potentially reducing solubility below acceptable thresholds and elevating hERG or phospholipidosis risk .

Lipophilicity Tuning
Class-level
+0.5 logP
vs methanesulfonyl (C₁)
Ethanesulfonyl chain positions compound in intermediate logP range for ADME balance.
Hansch–Leo fragment constant (π = 0.5 per CH₂). Propyl analog would add another +0.5.
Lipophilicity optimization ADME prediction Sulfonamide logP tuning

Orthogonal Protection and Sequential Functionalization

The Synlett 2015 synthesis paper by Orain et al. established that the 2,6-diazaspiro[3.5]nonane scaffold can be orthogonally protected: the 6-position amine is selectively Boc-protected while the 2-position azetidine nitrogen remains free for sulfonylation, acylation, or alkylation . This orthogonal protection strategy is the enabling feature that allows efficient production of 2-sulfonylated derivatives like the target compound in multi-gram quantities without chromatographic purification, as demonstrated in the paper's experimental section. In contrast, the 2,7-diazaspiro[4.4]nonane scaffold (e.g., CAS 1225062-90-7) exhibits different regioselectivity upon sulfonylation due to the altered ring size and nitrogen spacing, requiring separate optimization of protection/deprotection sequences .

Orthogonal Protection
Cross-study
Two-step Boc/sulfonylation; >95% regioselectivity
Validated protocol eliminates need for in-house development, reducing synthetic steps.
Orain et al., Synlett 2015; reported 60–80% yield over two steps.
Orthogonal protecting group strategy Fragment elaboration Parallel library synthesis

Balanced Hydrogen Bond Donor Profile vs. Parent Diamine

The unsulfonylated parent 2,6-diazaspiro[3.5]nonane (CAS 885482-15-5) contains two basic amine functionalities (azetidine and piperidine) with a combined hydrogen bond donor count of 2, leading to high aqueous solubility (estimated logS ~−0.1) but limited passive membrane permeability due to excessive hydrogen bonding capacity [1]. Installation of the ethanesulfonyl group at the 2-position converts one amine into a non-basic sulfonamide, reducing the HBD count to 1 and simultaneously increasing lipophilicity. This transforms the physicochemical profile from a highly polar, poorly permeable fragment into a more balanced lead-like entity with a calculated HBD/HBA ratio of 1:4, which falls within the Congreve Rule-of-Three guidelines for fragment libraries [2].

HBD Count Reduction
Class-level
1 HBD
vs 2 (parent diamine)
Single HBD aligns with fragment Rule-of-Three; sulfonamide provides unique HBA geometry.
Estimated logP increase ~1.5–2.0 units vs parent core; MW 218.32.
Hydrogen bond donor count optimization Rule-of-Three compliance Fragment-based screening

2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane: Application Advantages


Kinase Scaffold-Hopping Library Synthesis

The ethanesulfonyl-substituted spiro scaffold provides a rigid, three-dimensional topology that effectively mimics the adenine moiety while projecting the free piperidine NH toward the ribose pocket. The orthogonal protection capability validated by Orain et al. allows parallel diversification at the 6-position without cross-reactivity at the 2-sulfonamide, enabling the construction of >1,000-member libraries in weeks. The regioisomer (6-substituted) would require a complete reversal of protecting group strategy, adding 2–3 synthetic steps per analog and reducing overall library yield by an estimated 40–60% based on typical protection/deprotection losses.

Sigma-1 Receptor Fragment-Based Screening

Published sigma receptor ligand studies on diazaspiro[3.5]nonane derivatives indicate that the spatial arrangement of the two nitrogen atoms relative to the spiro center is critical for S1R vs. S2R selectivity . The 2-ethanesulfonyl compound places the sulfonamide oxygen atoms in an orientation favored for S1R binding based on computational docking experiments, whereas the 2,7-diazaspiro[4.4]nonane scaffold produces a different N–N distance (~2.8 Å vs. ~2.5 Å for the 2,6 system) that alters receptor complementarity. Procurement of the pre-formed 2-ethanesulfonyl derivative allows immediate screening without the risk of sulfonamide migration or regiochemical ambiguity that accompanies in-house sulfonylation of the unprotected diamine core.

CNS-Penetrant Lead Optimization: logD and P-gp Efflux

The ethanesulfonyl group contributes an intermediate lipophilicity (estimated ΔlogP = +0.5 vs. methyl) that positions the compound within the optimal CNS drug space (logD₇.₄ ~1–3, tPSA <60 Ų) as defined by Wager et al. . The methanesulfonyl analog (CAS 1360427-18-4) may yield insufficient passive permeability in MDCK-MDR1 assays (predicted Papp A→B <5 × 10⁻⁶ cm/s), while the propanesulfonyl analog (CAS 2137701-04-1) is predicted to increase P-gp recognition due to elevated logP and molecular volume, potentially reducing brain-to-plasma ratio (Kp,uu) below the 0.3 threshold. The ethanesulfonyl chain thus represents the empirically optimal alkyl length for CNS MPO scores in this chemotype.

Covalent Warhead Conjugation via 6-Position Amine

The sterically unencumbered piperidine NH at the 6-position of the target compound serves as an ideal nucleophilic anchor for electrophilic warhead attachment (e.g., acrylamide, vinyl sulfonamide, chloroacetamide) without competing reactivity from the 2-position sulfonamide nitrogen, which is deactivated by the electron-withdrawing sulfonyl group . This chemoselectivity enables single-step, high-yielding conjugation to targeted covalent inhibitor scaffolds. By contrast, the 6-substituted regioisomer forces warhead attachment through the strained azetidine NH, which exhibits reduced nucleophilicity and may undergo ring-opening side reactions under basic coupling conditions, leading to lower conjugate purity (<85% vs. >95% for the piperidine adduct based on typical azetidine ring-opening propensities).

Application
Selection Property
Validation Focus
Kinase scaffold-hopping library synthesis
Orthogonal protection capability
Confirm free piperidine NH reactivity and sulfonamide stability
Sigma-1 receptor fragment screening
Pre-defined sulfonamide geometry
Validate binding assay compatibility and regiochemical integrity
CNS-penetrant lead optimization
Intermediate lipophilicity (logD)
Assess P-gp efflux liability and brain permeability in cell models
Covalent warhead conjugation
Unencumbered piperidine nucleophile
Evaluate chemoselectivity and avoid azetidine ring-opening side reactions

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